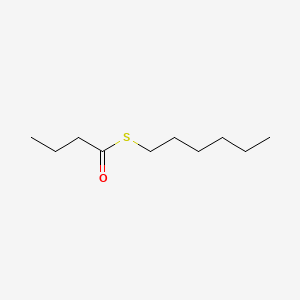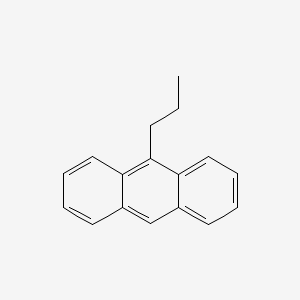
9-Propylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Propylanthracene is an organic compound with the molecular formula C₁₇H₁₆. It is a derivative of anthracene, where a propyl group is attached to the ninth carbon atom of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-propylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 9-Propylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the reaction conditions and reagents used.
Scientific Research Applications
9-Propylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices due to its excellent photophysical properties.
Mechanism of Action
The mechanism of action of 9-propylanthracene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
- 9-Methylanthracene
- 9-Ethylanthracene
- 9-Butylanthracene
Comparison: Compared to its analogs, 9-propylanthracene exhibits unique photophysical properties due to the presence of the propyl group. This makes it more suitable for specific applications in photonics and electronics. Its chemical reactivity also differs slightly, allowing for the synthesis of unique derivatives not easily accessible from other anthracene derivatives.
Properties
CAS No. |
1498-77-7 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
9-propylanthracene |
InChI |
InChI=1S/C17H16/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h3-6,8-12H,2,7H2,1H3 |
InChI Key |
DYERJGPIBJPPKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
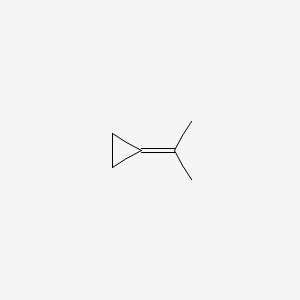
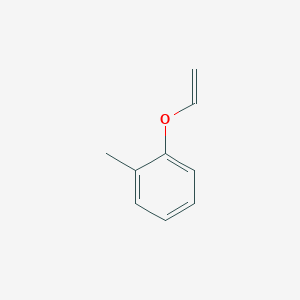
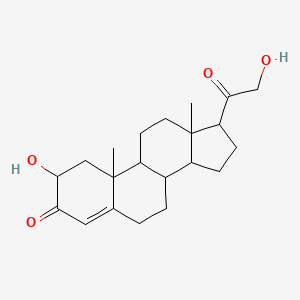
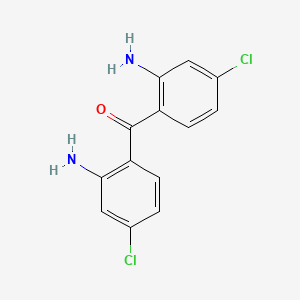

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
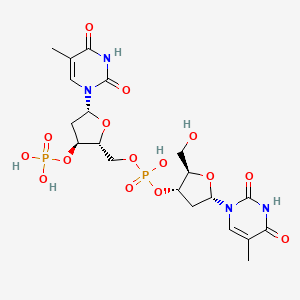
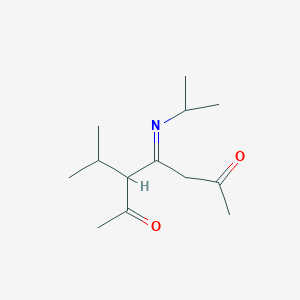
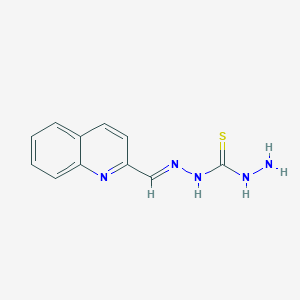
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)

